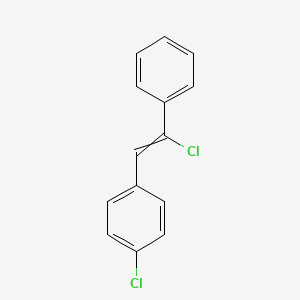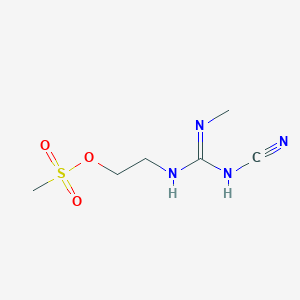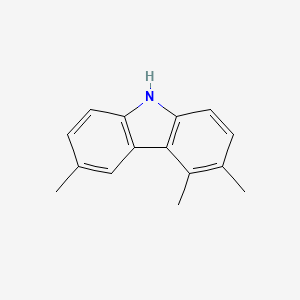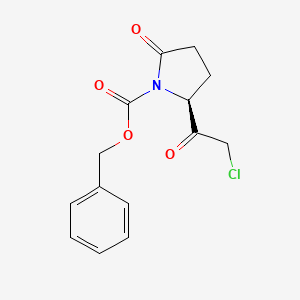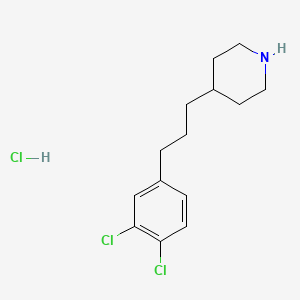
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is an organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a phenyl group at the first position and a 2-nitrophenyl group at the third position of the pyrazoline ring
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 2-nitroacetophenone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring.
Synthetic Route:
Condensation Reaction: 2-nitroacetophenone reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (around 80-100°C).
Catalysts: Acidic catalysts such as hydrochloric acid or acetic acid are commonly used.
Análisis De Reacciones Químicas
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized to form corresponding pyrazole derivatives.
- Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction:
- Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
- The major product formed is 1-Phenyl-3-(2-aminophenyl)-2-pyrazoline.
Substitution:
- Electrophilic substitution reactions can occur at the phenyl rings.
- Common reagents include halogens and nitrating agents.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of dyes and pigments.
- Potential applications in materials science for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes.
Molecular Targets:
- Enzymes involved in oxidative stress and inflammation.
- Receptors associated with pain and inflammation pathways.
Pathways Involved:
- Modulation of the NF-κB pathway, which plays a role in inflammation and immune response.
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
- 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-methylphenyl)-2-pyrazoline
Comparison:
- The presence of the nitro group at the 2-position of the phenyl ring in 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacological profiles and chemical reactivity due to the specific positioning of the nitro group.
Propiedades
Número CAS |
77242-44-5 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
5-(2-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-9-5-4-8-13(15)14-10-11-17(16-14)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
YWNGYHIQQHWFJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N=C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



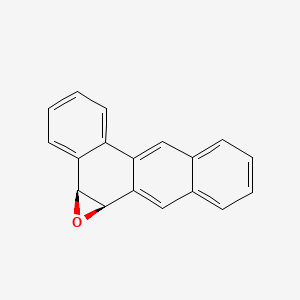
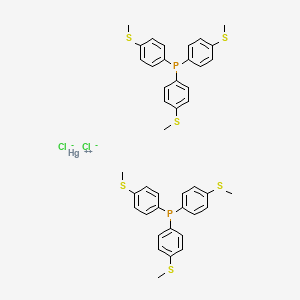
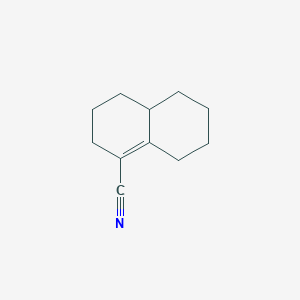
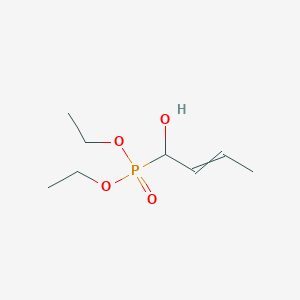

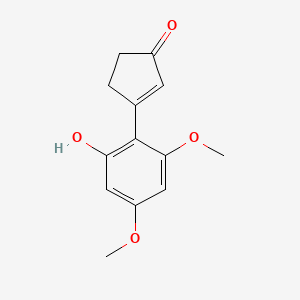
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
